2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione

Description

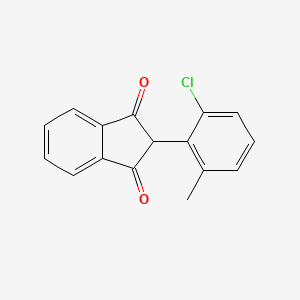

2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione is a substituted indene-dione derivative characterized by a chloro-methylphenyl group at the 2-position of the indene-dione core. Indene-diones are bicyclic compounds featuring two ketone groups at the 1- and 3-positions, making them versatile intermediates in organic synthesis and materials science. The chloro and methyl substituents on the aromatic ring likely influence its electronic properties, solubility, and biological activity compared to analogs.

Properties

Molecular Formula |

C16H11ClO2 |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

2-(2-chloro-6-methylphenyl)indene-1,3-dione |

InChI |

InChI=1S/C16H11ClO2/c1-9-5-4-8-12(17)13(9)14-15(18)10-6-2-3-7-11(10)16(14)19/h2-8,14H,1H3 |

InChI Key |

VIANBXJYRSWSKD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)C2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-6-methylphenyl isocyanate.

Reaction Conditions: The isocyanate undergoes a cyclization reaction under specific conditions to form the indene-dione structure. This process may involve the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to drive the reaction efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the indene-dione moiety, leading to different derivatives.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and methyl groups play a crucial role in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

2-(2-Chlorobenzylidene)-1H-indene-1,3(2H)-dione (CAS 15875-56-6)

Diphacinone (2-(Diphenylacetyl)-1H-indene-1,3(2H)-dione)

- Structure : Contains a diphenylacetyl group at the 2-position .

- Applications : Widely used as an anticoagulant rodenticide due to its vitamin K antagonism.

- Comparison: The bulky diphenylacetyl group in Diphacinone increases lipophilicity, enhancing bioavailability for pesticidal activity, whereas the chloro-methylphenyl group in the target compound may offer distinct steric and electronic profiles.

2-(9H-Xanthen-9-yl)-1H-indene-1,3(2H)-dione

Hydrazono Derivatives (e.g., 2-(2-Phenylhydrazono)-1H-indene-1,3(2H)-dione)

Table 1: Comparative Analysis of Indene-Dione Derivatives

Key Observations :

Substituent Impact on Bioactivity: Electron-withdrawing groups (e.g., chloro) enhance reactivity in chemosensing applications . Bulky aromatic substituents (e.g., diphenylacetyl in Diphacinone) improve lipophilicity for pesticidal use . Heterocyclic substituents (e.g., indolyl in ) contribute to antioxidant and enzyme inhibitory activities .

Thermal Stability :

- Chromone-fused derivatives exhibit high melting points (e.g., 285°C for compound 5ab), suggesting robust thermal stability for materials science applications .

Biological Activity

2-(2-Chloro-6-methylphenyl)-1H-indene-1,3(2H)-dione is a synthetic compound belonging to the indene-1,3-dione family. This compound has garnered attention due to its potential biological activities, including its antioxidant and antimicrobial properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The chemical structure and properties of this compound are critical for understanding its biological activity. Below is a summary of its chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C16H12ClO2 |

| Molecular Weight | 284.72 g/mol |

| LogP | 3.27 |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is linked to various diseases.

A study demonstrated that indene derivatives showed varying degrees of antioxidant activity when tested using DPPH and ABTS assays. The results highlighted that the presence of electron-withdrawing groups like chlorine enhances the radical scavenging ability of these compounds.

| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |

|---|---|---|

| This compound | 25.4 | 15.8 |

| Control (Ascorbic Acid) | 5.0 | 4.5 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Various studies have reported its effectiveness against a range of bacteria and fungi.

In vitro studies showed that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Studies

Case Study 1: Antioxidant Mechanism

A recent study investigated the mechanism by which this compound exerts its antioxidant effects. The researchers found that the compound effectively inhibited lipid peroxidation in cellular models, suggesting a protective role against oxidative damage.

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound in a clinical setting. It was tested against multi-drug resistant strains of bacteria isolated from infected patients. The results indicated that the compound significantly reduced bacterial counts in vitro and showed promise as a potential therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.